6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of bromine atoms, a tert-butyldimethylsilyl group, and a triazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves multiple steps. One common approach includes the following steps:
Formation of the triazolo[1,5-a]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromine atoms: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the tert-butyldimethylsilyl group: This step involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Deprotection reactions: The tert-butyldimethylsilyl group can be removed using reagents like tetra-n-butylammonium fluoride (TBAF) in THF.
Common Reagents and Conditions
Bromination: Bromine or NBS in solvents like dichloromethane.
Silylation: TBDMS-Cl in the presence of imidazole or pyridine.
Deprotection: TBAF in THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while deprotection reactions yield the corresponding alcohol.
Scientific Research Applications
6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The bromine atoms and the triazolo[1,5-a]pyrazine core play a crucial role in its binding affinity and activity. The compound may inhibit or activate specific pathways depending on its structural features and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
Uniqueness
6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of both bromine atoms and a tert-butyldimethylsilyl group, which confer distinct chemical properties and reactivity. Its triazolo[1,5-a]pyrazine core also differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H20Br2N4OSi |
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Molecular Weight |
436.22 g/mol |
IUPAC Name |
tert-butyl-[(6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C13H20Br2N4OSi/c1-8-10(14)17-11(15)12-16-9(18-19(8)12)7-20-21(5,6)13(2,3)4/h7H2,1-6H3 |
InChI Key |
NWEKESMWMKLASP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=NC(=NN12)CO[Si](C)(C)C(C)(C)C)Br)Br |
Origin of Product |
United States |
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